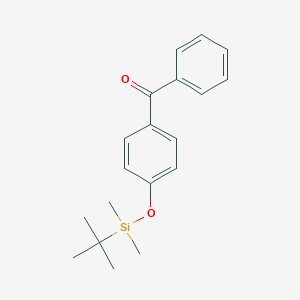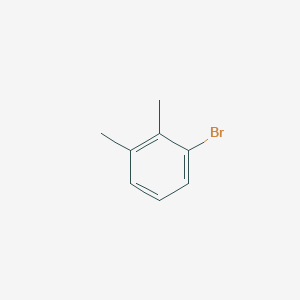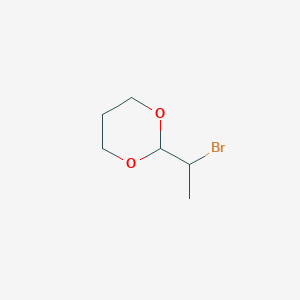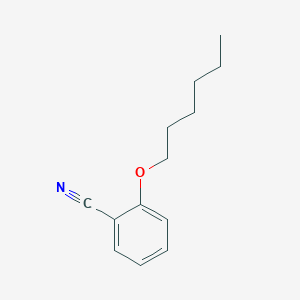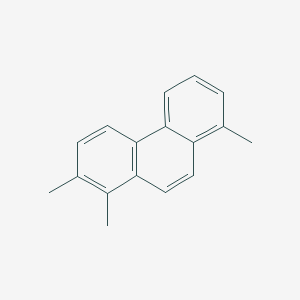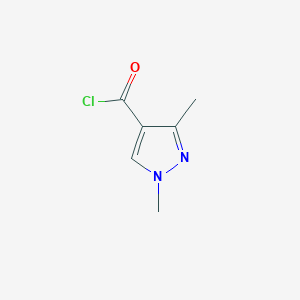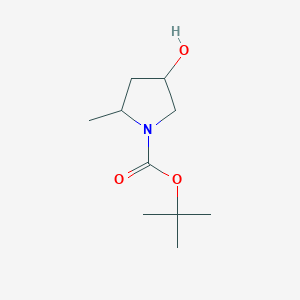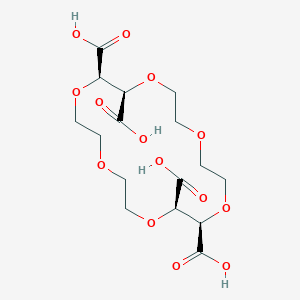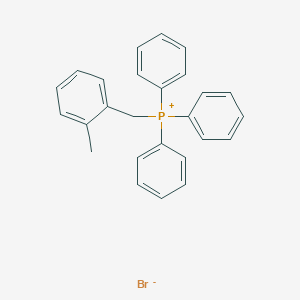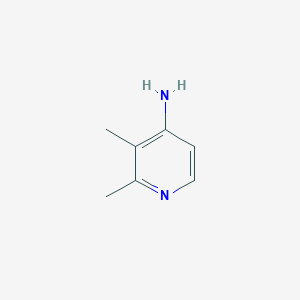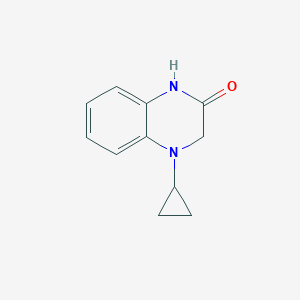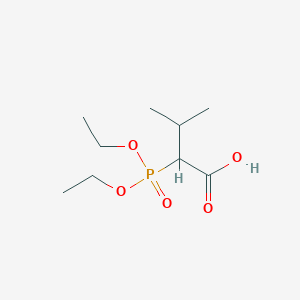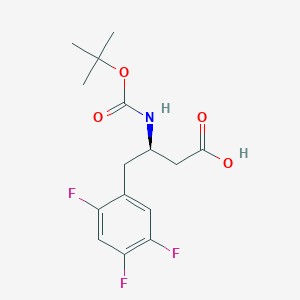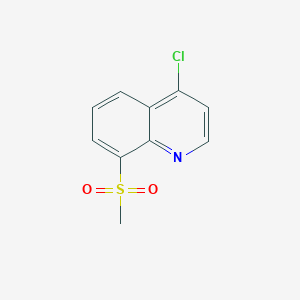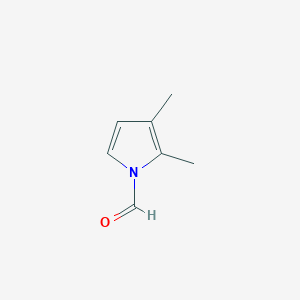
2,3-Dimethylpyrrole-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- is a heterocyclic organic compound with a pyrrole ring substituted with two methyl groups at the 2 and 3 positions and an aldehyde group at the 1 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- can be synthesized through several methods. One common approach involves the condensation of 2,3-dimethylpyrrole with formylating agents under controlled conditions. For instance, the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), can be employed to introduce the formyl group at the 1 position of the pyrrole ring .
Industrial Production Methods: Industrial production of 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3
Reduction: NaBH4, LiAlH4
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nitrating agents (e.g., HNO3), sulfonating agents (e.g., SO3)
Major Products:
Oxidation: 2,3-dimethyl-1H-pyrrole-1-carboxylic acid
Reduction: 2,3-dimethyl-1H-pyrrole-1-methanol
Substitution: Various substituted pyrrole derivatives depending on the reagent used
Applications De Recherche Scientifique
1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of advanced materials, such as conductive polymers and dyes
Mécanisme D'action
The mechanism of action of 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. Additionally, the pyrrole ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
1H-Pyrrole-2-carboxaldehyde: Similar structure but with the aldehyde group at the 2 position.
1H-Pyrrole-3-carboxaldehyde: Similar structure but with the aldehyde group at the 3 position.
2,3-Dimethylpyrrole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
Uniqueness: 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- is unique due to the presence of both the aldehyde group and the two methyl groups on the pyrrole ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .
Propriétés
Numéro CAS |
124647-55-8 |
|---|---|
Formule moléculaire |
C7H9NO |
Poids moléculaire |
123.15 g/mol |
Nom IUPAC |
2,3-dimethylpyrrole-1-carbaldehyde |
InChI |
InChI=1S/C7H9NO/c1-6-3-4-8(5-9)7(6)2/h3-5H,1-2H3 |
Clé InChI |
UCKNZPTWBDNSQH-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C=C1)C=O)C |
SMILES canonique |
CC1=C(N(C=C1)C=O)C |
Synonymes |
1H-Pyrrole-1-carboxaldehyde,2,3-dimethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


